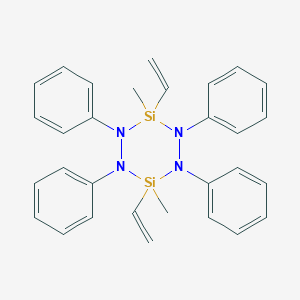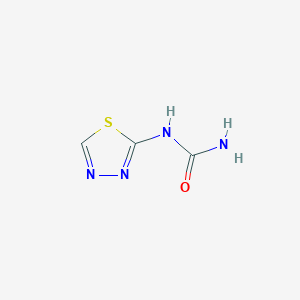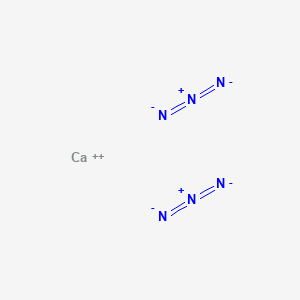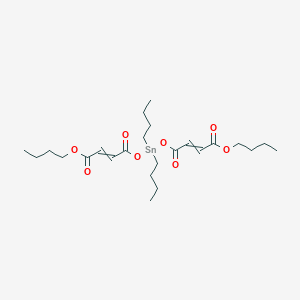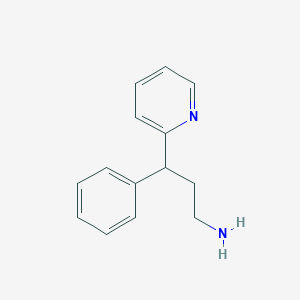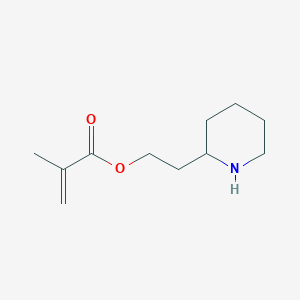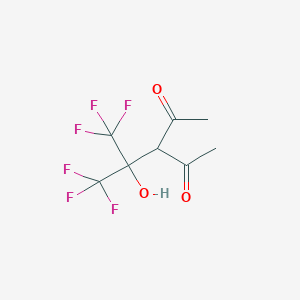
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is a fluorinated organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both a hydroxyl group and multiple fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with a fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic acid as a fluorinating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs with enhanced bioavailability.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with similar properties but lacking the hydroxyl group.
3-Hydroxy-2,4-pentanedione: Similar structure but without the fluorine atoms, resulting in different chemical behavior.
Uniqueness: The presence of both a hydroxyl group and multiple fluorine atoms in 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione makes it unique compared to its analogs. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
15700-73-9 |
|---|---|
Molekularformel |
C8H8F6O3 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
InChI-Schlüssel |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Key on ui other cas no. |
15700-73-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


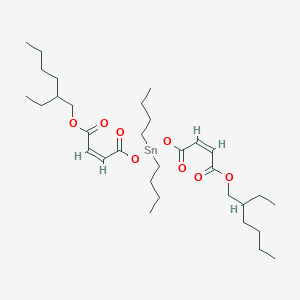
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
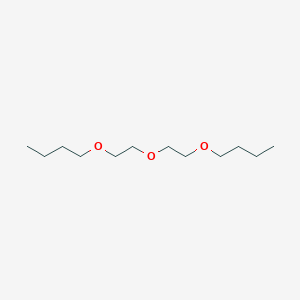
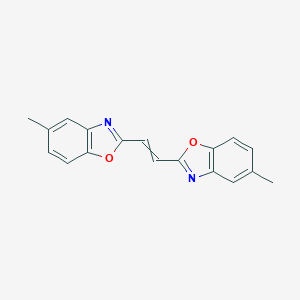
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
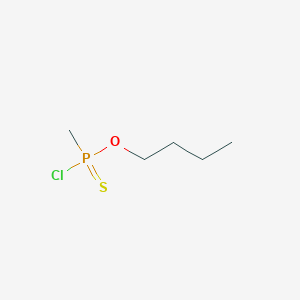
![1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B90797.png)
